



Application Notes and Protocols: SJ1008030 TFA in Animal Models

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage and administration of **SJ1008030 TFA**, a potent and selective proteolysis-targeting chimera (PROTAC) JAK2 degrader, in preclinical animal models of acute lymphoblastic leukemia (ALL). The information is compiled from the seminal study by Chang et al., published in Blood in 2021, which details the efficacy of this compound in CRLF2-rearranged ALL.

Quantitative Data Summary

The following tables summarize the key quantitative data from in vivo studies of **SJ1008030 TFA** in xenograft models of ALL.

Table 1: In Vivo Efficacy of SJ1008030 in a Subcutaneous Xenograft Model (MHH-CALL-4)



Parameter	Value
Animal Model	NOD/SCID mice engrafted subcutaneously with MHH-CALL-4 cells
Drug	SJ1008030
Dosage	50 mg/kg
Administration Route	Intraperitoneal (i.p.)
Dosing Schedule	Once daily
Vehicle	5% N,N-dimethylacetamide (DMA), 10% Solutol HS 15, 85% PBS
Treatment Duration	Not specified
Observed Effect	Significant tumor growth inhibition

Table 2: In Vivo Efficacy of SJ1008030 in a Systemic Xenograft Model (PDX ALL-58)

Parameter	Value
Animal Model	NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ (NSG) mice engrafted with patient-derived xenograft (PDX) ALL-58 cells
Drug	SJ1008030
Dosage	50 mg/kg
Administration Route	Intraperitoneal (i.p.)
Dosing Schedule	Once daily, 5 days a week
Vehicle	5% N,N-dimethylacetamide (DMA), 10% Solutol HS 15, 85% PBS
Treatment Duration	21 days
Observed Effect	Significant reduction in leukemic burden and improved survival



Experimental Protocols Subcutaneous Xenograft Model Protocol

Objective: To evaluate the anti-tumor efficacy of SJ1008030 in a subcutaneous ALL xenograft model.

Materials:

- MHH-CALL-4 human ALL cell line
- NOD/SCID mice (female, 6-8 weeks old)
- SJ1008030 TFA
- Vehicle components: N,N-dimethylacetamide (DMA), Solutol HS 15, Phosphate-buffered saline (PBS)
- Matrigel
- · Calipers for tumor measurement

Procedure:

- Cell Preparation: Culture MHH-CALL-4 cells under standard conditions. On the day of injection, harvest cells and resuspend in a 1:1 mixture of PBS and Matrigel at a concentration of 10 x 106 cells per 100 μL.
- Tumor Implantation: Subcutaneously inject 100 μ L of the cell suspension into the flank of each mouse.
- Tumor Growth Monitoring: Allow tumors to grow to an average volume of 100-200 mm3.
 Measure tumor dimensions with calipers and calculate tumor volume using the formula: (Length x Width2) / 2.
- Drug Formulation: Prepare the dosing solution of SJ1008030 at a concentration of 5 mg/mL in the vehicle (5% DMA, 10% Solutol HS 15, 85% PBS).



- Dosing Administration: Administer SJ1008030 intraperitoneally (i.p.) at a dosage of 50 mg/kg once daily. Administer an equivalent volume of the vehicle to the control group.
- Efficacy Assessment: Monitor tumor volume and body weight of the mice regularly throughout the study. At the end of the experiment, euthanize the mice and excise the tumors for further analysis (e.g., Western blot to confirm protein degradation).

Systemic Patient-Derived Xenograft (PDX) Model Protocol

Objective: To assess the efficacy of SJ1008030 in a more clinically relevant systemic model of ALL.

Materials:

- Patient-derived xenograft (PDX) ALL-58 cells
- NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ (NSG) mice (6-8 weeks old)
- SJ1008030 TFA
- Vehicle components: N,N-dimethylacetamide (DMA), Solutol HS 15, Phosphate-buffered saline (PBS)
- Bioluminescence imaging system and luciferin

Procedure:

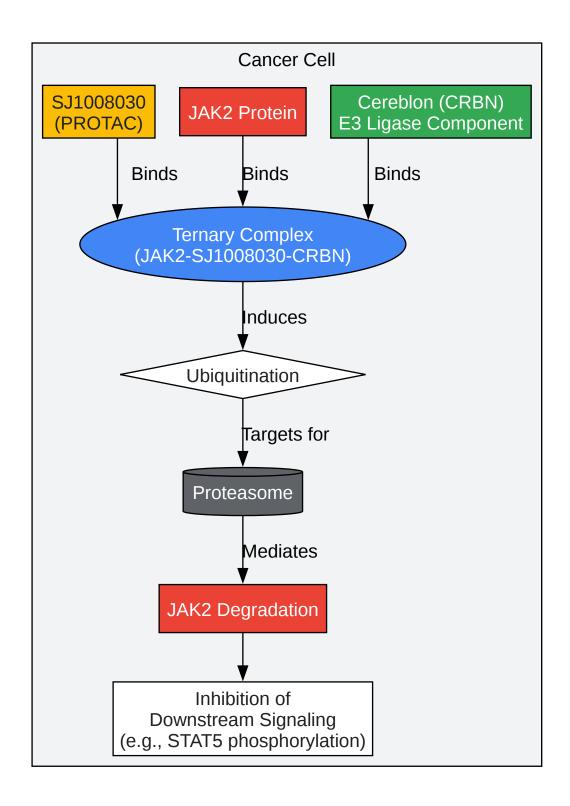
- Cell Engraftment: Intravenously inject 1 x 106 ALL-58 PDX cells (transduced with a luciferase reporter) into the tail vein of each NSG mouse.
- Disease Monitoring: Monitor the engraftment and progression of leukemia by weekly bioluminescence imaging (BLI) after intraperitoneal injection of D-luciferin.
- Treatment Initiation: Once the leukemic burden is established (detectable BLI signal),
 randomize the mice into treatment and control groups.



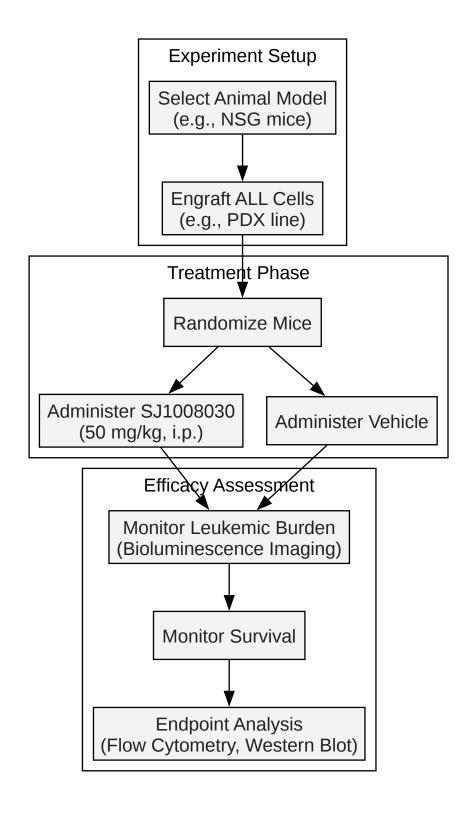
- Drug Formulation: Prepare the SJ1008030 dosing solution as described in the subcutaneous model protocol.
- Dosing Administration: Administer SJ1008030 intraperitoneally (i.p.) at a dosage of 50 mg/kg once daily, 5 days a week, for 21 days. Administer the vehicle to the control group following the same schedule.
- Efficacy Assessment: Monitor leukemic burden using BLI weekly. Monitor mouse survival. At the end of the study, collect bone marrow and spleen samples for flow cytometry analysis to quantify leukemic cells and for Western blot analysis to assess target protein degradation.

Visualizations Signaling Pathway of SJ1008030 Action









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